
N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of isoquinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring. This compound has garnered interest due to its unique structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Hydroxylation and Phenoxylation:
Carboxamidation: The carboxamido group is introduced through an amide coupling reaction, often using reagents like carbodiimides.
Acetic Acid Addition: The final step involves the addition of the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学研究应用
2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves its interaction with molecular targets such as hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By inhibiting this enzyme, the compound stabilizes hypoxia-inducible factor (HIF), leading to the upregulation of erythropoietin (Epo) expression . This mechanism is particularly useful in treating anemia by promoting red blood cell production.
相似化合物的比较
Similar Compounds
2-(4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetic acid: Another HIF-PH inhibitor with a similar structure.
2-(1-Chloro-4-hydroxyisoquinoline-3-carboxamido)acetic acid: A related compound with different substituents that also acts as a HIF-PH inhibitor.
Uniqueness
2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit HIF-PH and stabilize HIF makes it a valuable compound in medicinal chemistry research.
属性
CAS 编号 |
916171-76-1 |
|---|---|
分子式 |
C18H14N2O5 |
分子量 |
338.3 g/mol |
IUPAC 名称 |
2-[(4-hydroxy-8-phenoxyisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C18H14N2O5/c21-15(22)10-20-18(24)16-17(23)12-7-4-8-14(13(12)9-19-16)25-11-5-2-1-3-6-11/h1-9,23H,10H2,(H,20,24)(H,21,22) |
InChI 键 |
OMNXRJYJVARFEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C(C(=NC=C32)C(=O)NCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



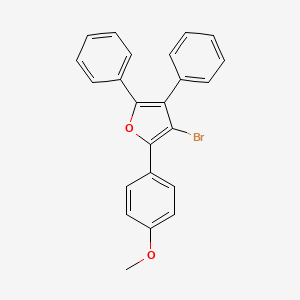
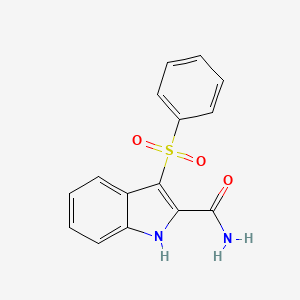
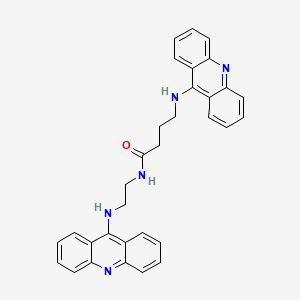
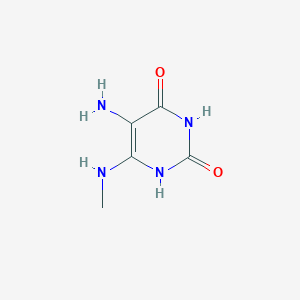

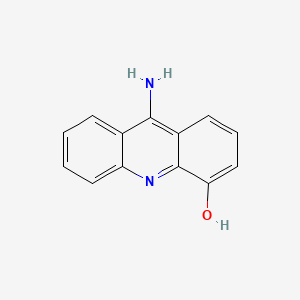
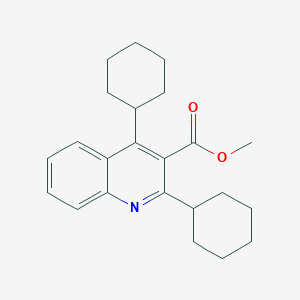
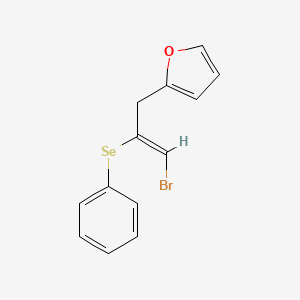
![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)


![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)
